molecular formula C8H7BrN2 B12852985 2-Amino-3-bromo-5-methylbenzonitrile

2-Amino-3-bromo-5-methylbenzonitrile

Cat. No.: B12852985
M. Wt: 211.06 g/mol
InChI Key: RZTTVYOOEDVEEN-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-methylbenzonitrile: is an organic compound with the molecular formula C8H7BrN2 It is a derivative of benzonitrile, characterized by the presence of an amino group at the second position, a bromine atom at the third position, and a methyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-5-methylbenzonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-Amino-5-methylbenzonitrile. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-5-methylbenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-bromo-5-methylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-5-methylbenzonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromobenzonitrile
  • 3-Bromo-5-methylbenzonitrile
  • 2-Amino-3,5-dibromobenzonitrile

Uniqueness

2-Amino-3-bromo-5-methylbenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

2-amino-3-bromo-5-methylbenzonitrile

InChI

InChI=1S/C8H7BrN2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-3H,11H2,1H3

InChI Key

RZTTVYOOEDVEEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N)C#N

Origin of Product

United States

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